molecular formula C6H10ClNO3 B2497427 (S)-Methyl 4-oxopyrrolidine-2-carboxylate HCl salt CAS No. 1378386-85-6

(S)-Methyl 4-oxopyrrolidine-2-carboxylate HCl salt

Cat. No. B2497427
CAS RN: 1378386-85-6
M. Wt: 179.6
InChI Key: RBINVDSWYDCVNS-JEDNCBNOSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine compounds involves innovative catalytic and one-pot synthesis methods. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, utilizing a FeCl2/Et3N binary catalytic system. This process permits the introduction of substituents at the pyrrole nitrogen via nucleophilic reactions, leading to the formation of methyl 4-piperidinopyrrole-2-carboxylates after catalytic reduction of the ylides (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Molecular Structure Analysis

Research on similar pyrrolidine derivatives has provided insights into the molecular structure of these compounds. For instance, the absolute structure of a chiral pyrrolidine derivative was determined combining diffraction, CD spectroscopy, and theoretical calculations, highlighting the importance of detailed structural analysis in understanding the properties and reactivity of such compounds (Wang & Englert, 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrrolidine derivatives are characterized by their interactions in various chemical reactions. For example, the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols demonstrates the compound's versatility in forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, a transient intermediate in the acylation process (Liu, Ma, Liu, & Wang, 2014).

Physical Properties Analysis

Although specific studies on the physical properties of (S)-Methyl 4-oxopyrrolidine-2-carboxylate HCl salt are scarce, the physical properties of related compounds, such as their solubility, melting points, and crystal structures, have been extensively studied to understand their behavior in different environments and their stability under various conditions.

Chemical Properties Analysis

The chemical properties of pyrrolidine derivatives, including (S)-Methyl 4-oxopyrrolidine-2-carboxylate HCl salt, are crucial for their application in synthetic chemistry. These properties are influenced by the compound's functional groups, which determine its reactivity, stability, and interactions with other molecules. Studies on the synthesis, decarboxylation, and nitrosation of related compounds provide valuable insights into the chemical properties that define the reactivity and potential applications of these molecules (Gailius & Stamm, 1992).

Scientific Research Applications

Oxidative Desulfurization

A study by Lü et al. (2014) discussed the use of carboxylate-anion-based protic ionic liquids, derived from compounds including N-methyl-2-pyrrolidonium, for oxidative desulfurization. This process is crucial for reducing sulfur content in fuels, contributing to greener energy production.

Lipid Peroxidation and Analysis

Spickett (2013) presented insights into the lipid peroxidation product 4-hydroxy-2-nonenal (HNE), detailing its formation and metabolic pathways. The study Spickett (2013) emphasized HNE's role in oxidative stress and its relevance in various diseases.

Synthesis of Dioxopyrrolidine Derivatives

Gailius and Stamm (1992) explored the synthesis, decarboxylation, and nitrosation of 1‐acyl‐2‐pyrrolidone‐3‐carboxylic acids, providing a novel entry into 2,3‐dioxopyrrolidine derivatives. Their research (Gailius & Stamm, 1992) offers significant contributions to the field of organic chemistry, especially in synthesizing complex molecules.

Catalysis in Acylation Reactions

The study by Liu et al. (2014) focused on using 4-(N,N-Dimethylamino)pyridine hydrochloride as a catalyst for acylating alcohols and phenols. Their work (Liu et al., 2014) provided valuable insights into reaction mechanisms and catalyst recyclability in organic synthesis.

Pharmaceutical Salt Formation

Lin et al. (2006) described the use of FT-IR spectroscopy for monitoring the hydrochloride salt formation process in pharmaceuticals. Their study (Lin et al., 2006) highlights the importance of precise control in drug synthesis, crucial for ensuring product quality.

Neuropharmacology Research

The research by Lin et al. (1997) on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089) provided insights into its potential for cognitive enhancement. This study (Lin et al., 1997) underscores the importance of pyrrolidine derivatives in developing therapeutic agents for cognitive disorders.

properties

IUPAC Name

methyl (2S)-4-oxopyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h5,7H,2-3H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBINVDSWYDCVNS-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 4-oxopyrrolidine-2-carboxylate HCl salt

CAS RN

1378386-85-6
Record name methyl (2S)-4-oxopyrrolidine-2-carboxylate hydrochloride
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